molecular formula C14H15NO2S B052085 Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate CAS No. 893644-71-8

Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate

Cat. No.: B052085
CAS No.: 893644-71-8
M. Wt: 261.34 g/mol
InChI Key: SJCYOJPTISCHJS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Biological Activity

Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by recent research findings.

Chemical Structure and Properties

This compound belongs to the class of thiophene derivatives, which are known for their varied biological activities. The presence of the thiophene ring, along with the amino and carboxylate functional groups, contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Thiophene derivatives have been shown to possess antibacterial and antifungal properties. The mode of action often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The compound may induce apoptosis through the modulation of signaling pathways involved in cell survival and proliferation.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, one study reported an IC50 value indicating potent antibacterial effects against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been evaluated in multiple studies:

  • In Vitro Studies : The compound showed IC50 values ranging from 23.30 μM to 49.90 μM against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells . These results suggest that structural modifications could enhance its efficacy.
  • In Vivo Studies : In animal models, treatment with the compound resulted in a significant reduction in tumor mass compared to control groups. For example, a study noted a decrease in tumor volume by approximately 54% when treated with this compound .

Anti-inflammatory and Antioxidant Activity

The compound has also been explored for its anti-inflammatory properties. It was found to significantly reduce levels of pro-inflammatory markers in vitro, suggesting a potential role in therapeutic applications for inflammatory diseases. Additionally, antioxidant assays revealed that it could scavenge free radicals effectively, contributing to its protective effects against oxidative stress.

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on MCF-7 breast cancer cells evaluated the cytotoxic effects of this compound. Results indicated that the compound induced apoptosis via mitochondrial pathways, leading to cell cycle arrest at the G1 phase .
  • Case Study on Antimicrobial Efficacy :
    • In another study assessing its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant zone of inhibition, affirming its potential as a therapeutic agent for bacterial infections.

Data Table: Biological Activities Overview

Biological ActivityMethodologyKey Findings
AntimicrobialDisk diffusion methodEffective against Gram-positive and negative bacteria; IC50 values < 50 μM
AnticancerMTT assayCytotoxicity observed with IC50 values between 23.30 μM - 49.90 μM
Anti-inflammatoryCytokine assaysSignificant reduction in TNF-alpha and IL-6 levels
AntioxidantDPPH scavenging assayHigh radical scavenging activity noted

Properties

IUPAC Name

ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(8-18-13(12)15)10-7-5-4-6-9(10)2/h4-8H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCYOJPTISCHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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